2,6-Difluorophenyl cyclopentyl ketone
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Overview
Description
2,6-Difluorophenyl cyclopentyl ketone is an organic compound characterized by the presence of a cyclopentyl group attached to a 2,6-difluorophenyl ring through a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl cyclopentyl ketone typically involves the reaction of 2,6-difluorobenzoyl chloride with cyclopentyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes the use of automated systems for the precise addition of reagents and control of reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,6-Difluorobenzoic acid.
Reduction: 2,6-Difluorophenyl cyclopentyl alcohol.
Substitution: Various substituted phenyl cyclopentyl ketones depending on the nucleophile used.
Scientific Research Applications
2,6-Difluorophenyl cyclopentyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl cyclopentyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoyl chloride: A precursor used in the synthesis of 2,6-Difluorophenyl cyclopentyl ketone.
2,6-Difluorophenyl cyclopentyl alcohol: A reduction product of the ketone.
2,6-Difluorobenzoic acid: An oxidation product of the ketone.
Uniqueness
This compound is unique due to the presence of both a cyclopentyl group and a 2,6-difluorophenyl ring, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
cyclopentyl-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXRDNOLUFUFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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